molecular formula C7H11ClO3 B13800025 Heptanoic acid, 5-chloro-6-oxo-

Heptanoic acid, 5-chloro-6-oxo-

Cat. No.: B13800025
M. Wt: 178.61 g/mol
InChI Key: WESSDJNCWDFINL-UHFFFAOYSA-N
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Description

Heptanoic acid, 5-chloro-6-oxo-, is a substituted carboxylic acid featuring a seven-carbon chain with a chlorine atom at the fifth carbon and a ketone group at the sixth position. The presence of both electron-withdrawing groups (chloro and oxo) significantly impacts its physicochemical properties, such as acidity, solubility, and reactivity, compared to unsubstituted heptanoic acid or other substituted variants .

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

5-chloro-6-oxoheptanoic acid

InChI

InChI=1S/C7H11ClO3/c1-5(9)6(8)3-2-4-7(10)11/h6H,2-4H2,1H3,(H,10,11)

InChI Key

WESSDJNCWDFINL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Heptanoic Acid, 5-chloro-6-oxo-

Specific Synthetic Routes and Reaction Conditions

Halogenation and Keto Group Formation

One approach involves starting from a hydroxy- or keto-substituted heptanoic acid derivative, followed by selective chlorination at the 5th carbon. This can be achieved using halogenating agents under controlled conditions to avoid over-chlorination or side reactions.

Diastereoselective Reduction and Oxidation Steps

Diastereoselective reduction of hydroxyketone intermediates to yield syn-diol compounds is a key step in related synthetic pathways. For example, sodium borohydride in the presence of chelating agents like magnesium acetate can be used at low temperatures (-78 to -40 °C) to achieve high selectivity. Alternatively, heterogeneous catalytic hydrogenation with platinum on carbon under moderate pressures (6 to 60 bar) and temperatures (10 to 60 °C) is reported to be effective.

Protection and Deprotection Strategies

In complex syntheses, protecting groups for hydroxy and carboxylic acid moieties are employed to improve yield and selectivity. Acetylation, isopropylidene formation, and other protecting groups are introduced and later removed under acidic or basic conditions.

Detailed Preparation Procedure (Example)

Based on patent literature and experimental procedures for structurally related compounds, a representative synthetic scheme for heptanoic acid, 5-chloro-6-oxo- could be outlined as follows:

Step Reagents & Conditions Description Outcome
1 Starting from diethyl-3-hydroxyglutaric acid, pyridine, acetic anhydride, room temperature, 12 h Acetylation of hydroxy groups to protect functionality Formation of acetylated intermediate
2 Dimethoxypropane, toluenesulfonic acid, THF, room temperature, 2.5 h Formation of isopropylidene protecting group Protected diol intermediate
3 Addition of triethylborane in dry methanol/THF, stirring at room temperature then cooling to -65 °C Preparation for diastereoselective reduction Activated intermediate ready for reduction
4 Slow addition of starting material, sodium borohydride in portions, stirring at -65 °C for 1 h Diastereoselective reduction of keto group Syn-diol formation with high selectivity
5 Work-up with ethyl acetate, washing with ammonium chloride solution, drying over magnesium sulfate Isolation and purification of product Purified intermediate for further functionalization
6 Selective chlorination at C-5 using appropriate halogenating agent Introduction of chlorine substituent Formation of 5-chloro-6-oxo functionality
7 Deprotection of acetyl and isopropylidene groups under acidic conditions Restoration of free hydroxy and carboxyl groups Final product: Heptanoic acid, 5-chloro-6-oxo-

This procedure is adapted from methods described for similar keto-halogenated fatty acids and intermediates in statin synthesis.

Analytical Data and Characterization

Typical analytical techniques used to confirm the structure and purity of heptanoic acid, 5-chloro-6-oxo- include:

Technique Purpose Typical Data
1H NMR (Proton Nuclear Magnetic Resonance) Identification of proton environments, confirmation of substitution pattern Signals corresponding to methylene protons, ketone-adjacent protons, and chlorine-substituted carbons
13C NMR Carbon skeleton confirmation Signals for carboxylic acid carbon (~175 ppm), ketone carbon (~200 ppm), and chlorinated carbon
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z ~179 (M+1)
Infrared Spectroscopy (IR) Functional group identification Strong absorption bands for C=O (carboxylic acid and ketone), C-Cl stretching
Elemental Analysis Purity and composition verification Consistency with C, H, Cl percentages expected

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Acetylation + Isopropylidene Protection + Diastereoselective Reduction Pyridine, acetic anhydride, dimethoxypropane, sodium borohydride Room temp to -65 °C, inert atmosphere High selectivity, good yields Multi-step, requires low temp control
Catalytic Hydrogenation with Pt/C and Mg Acetate Hydrogen gas, platinum on carbon, magnesium acetate 10–60 °C, 6–60 bar H2 pressure Efficient reduction, scalable Requires high-pressure equipment
Halogenation with Selective Chlorinating Agents N-chlorosuccinimide or similar Controlled temperature, inert solvent Selective chlorination Possible over-chlorination if not controlled

Scientific Research Applications

Heptanoic acid, 5-chloro-6-oxo-, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptanoic acid, 5-chloro-6-oxo-, involves its interactions with molecular targets such as enzymes and receptors. The chlorine atom and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Heptanoic Acids

The following table compares Heptanoic acid, 5-chloro-6-oxo- with structurally related compounds identified in the evidence:

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups Properties/Applications
Heptanoic acid, 5-chloro-6-oxo- Not listed C₇H₁₁ClO₃ Cl (C5), =O (C6) Carboxylic acid, ketone, chloro Likely high polarity; potential intermediate in organic synthesis
Heptanoic acid, n- 111-14-8 C₇H₁₄O₂ None Carboxylic acid Industrial solvent; lower acidity vs. substituted analogs
Heptanoic acid, 7-amino-4-oxo- 681802-78-8 C₇H₁₃NO₃·HCl NH₂ (C7), =O (C4), HCl salt Carboxylic acid, amine, ketone Enhanced water solubility due to hydrochloride salt
5-Oxooctanoic acid 3637-14-7 C₈H₁₄O₃ =O (C5) Carboxylic acid, ketone Flavoring agent; moderate solubility in polar solvents
Key Observations:
  • Substituent Position: The placement of functional groups (e.g., oxo at C6 in the target vs. C4 in 681802-78-8) alters steric and electronic effects. For instance, the proximity of Cl and =O in 5-chloro-6-oxo-heptanoic acid may increase electrophilicity at C5, favoring nucleophilic substitution or elimination reactions.
  • Solubility: Hydrochloride salts (e.g., 681802-78-8) exhibit higher aqueous solubility compared to non-ionic analogs like 5-oxooctanoic acid .
  • Reactivity: Chloro-substituted acids (e.g., the target compound) are more reactive toward bases or nucleophiles than unsubstituted heptanoic acid due to the electron-withdrawing Cl atom .

Amino-Oxo Carboxylic Acids

Compounds such as 5-Amino-4-oxopentanoic acid (CAS 106-60-5) and Methyl 5-amino-4-oxovalerate hydrochloride (CAS 79416-27-6) share functional group motifs but differ in chain length and substitution patterns:

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups
5-Amino-4-oxopentanoic acid 106-60-5 C₅H₉NO₃ NH₂ (C5), =O (C4) Carboxylic acid, amine, ketone
Methyl 5-amino-4-oxovalerate hydrochloride 79416-27-6 C₆H₁₁NO₃·HCl NH₂ (C5), =O (C4), methyl ester Ester, amine, ketone, HCl salt
Key Differences:
  • Ester vs. Acid : Methyl esters (e.g., 79416-27-6) are less acidic than free carboxylic acids, altering their bioavailability and reactivity .

Research Findings and Implications

  • Synthetic Utility: Chloro-oxo heptanoic acid derivatives may serve as intermediates in pharmaceuticals or agrochemicals, leveraging their reactivity for further functionalization (e.g., Suzuki couplings or Grignard reactions) .
  • Biological Activity: Amino-oxo compounds (e.g., 106-60-5) are precursors in porphyrin biosynthesis, suggesting that structural analogs like 5-chloro-6-oxo-heptanoic acid could interact with similar enzymatic pathways .
  • Environmental Impact: Perfluorinated heptanoic acids (e.g., tridecafluoroheptanoic acid salts in ) exhibit persistence in ecosystems, but chloro-oxo derivatives may degrade faster due to hydrolyzable Cl groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-6-oxoheptanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 5-chloro-6-oxoheptanoic acid typically involves multi-step organic reactions. A plausible route includes:

Oxidation of heptenoic acid derivatives to introduce the ketone group at position 6 (e.g., using Jones reagent or pyridinium chlorochromate) .

Chlorination at position 5 via electrophilic substitution (e.g., using sulfuryl chloride or N-chlorosuccinimide under controlled pH) .

Purification via recrystallization or column chromatography to isolate the target compound.

  • Key Considerations : Optimize reaction time and temperature to minimize side products like over-chlorinated analogs. Monitor purity using HPLC or NMR .

Q. How can the stability of 5-chloro-6-oxoheptanoic acid be assessed under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to:
  • Elevated temperatures (40°C–60°C) to simulate long-term storage.
  • Humidity (75% RH) to assess hydrolysis risks.
  • Analyze degradation products via LC-MS or FTIR. For example, hydrolysis of the ketone group may yield carboxylic acid derivatives .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace amounts of 5-chloro-6-oxoheptanoic acid in complex matrices, and how can they be resolved?

  • Methodological Answer :

  • Challenge : Low volatility and polar functional groups complicate GC analysis.
  • Solution : Use derivatization techniques (e.g., silylation or esterification) to enhance volatility. For example:
  • Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for GC-MS analysis .
  • Employ DI-SDME (Single-Drop Microextraction) coupled with GC-FID to achieve detection limits as low as 0.008 mg L⁻¹ for heptanoic acid analogs .
  • Validation : Calibrate with internal standards (e.g., deuterated analogs) to correct matrix effects .

Q. How does the electronic environment of the chloro and ketone groups influence the reactivity of 5-chloro-6-oxoheptanoic acid in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density around the chlorine and ketone groups. The electron-withdrawing ketone group enhances the electrophilicity of the adjacent chlorine, favoring SN2 mechanisms .
  • Experimental Validation : React with nucleophiles (e.g., amines or thiols) under varying pH conditions. Monitor reaction kinetics via UV-Vis or NMR .

Q. What contradictions exist in the literature regarding the biological activity of 5-chloro-6-oxoheptanoic acid, and how can they be addressed experimentally?

  • Methodological Answer :

  • Contradiction : Some studies report antimicrobial activity, while others show no efficacy.
  • Resolution :

Standardize assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media.

Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as biological activity may depend on stereoisomerism .

Compare with analogs : Test structurally related compounds (e.g., 5-methyl-6-oxoheptanoic acid) to isolate the role of the chlorine substituent .

Methodological Design and Data Analysis

Q. How can researchers design a robust QSAR (Quantitative Structure-Activity Relationship) model for 5-chloro-6-oxoheptanoic acid derivatives?

  • Methodological Answer :

Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.

Data Collection : Use published IC₅₀ values for derivatives (e.g., chlorinated vs. non-chlorinated analogs) .

Model Validation : Apply cross-validation (leave-one-out) and external validation with a test set. Tools like MOE or Schrödinger Suite are recommended .

Q. What experimental strategies can resolve discrepancies in reported spectral data (e.g., NMR shifts) for 5-chloro-6-oxoheptanoic acid?

  • Methodological Answer :

  • Collaborative Inter-laboratory Studies : Share samples with independent labs to verify spectra.
  • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, the ketone carbonyl (δ ~210 ppm in ¹³C NMR) should correlate with adjacent protons in HMBC .

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